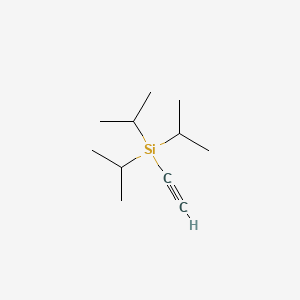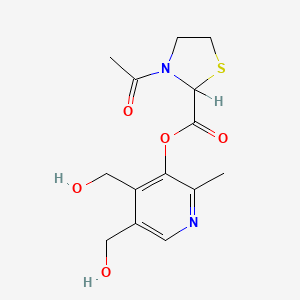
(Triisopropylsilyl)acetylene
描述
(Triisopropylsilyl)acetylene, also known as ethynyltriisopropylsilane, is an organosilicon compound with the molecular formula C11H22Si. It is a clear, colorless liquid that is miscible with organic solvents. This compound is widely used in organic synthesis due to its stability and reactivity, particularly in the formation of carbon-carbon bonds.
作用机制
Target of Action
(Triisopropylsilyl)acetylene, also known as Ethynyltriisopropylsilane, is primarily used as a reagent in organic synthesis reactions . Its primary targets are α,β-unsaturated carbonyl compounds .
Mode of Action
This compound interacts with its targets through a process known as asymmetric alkynylation . This process involves the addition of this compound to α,β-unsaturated carbonyl compounds in the presence of a cobalt/Duphos catalyst . It also participates in Sonogashira coupling reactions with 1-bromo-3-iodo-5-tertbutylbenzene .
Biochemical Pathways
The asymmetric alkynylation of α,β-unsaturated carbonyl compounds and the Sonogashira coupling reaction are the key biochemical pathways affected by this compound . These reactions lead to the synthesis of β-alkynylated nitroalkanes , which are important intermediates in various chemical syntheses.
Pharmacokinetics
Its physical properties such as boiling point (50-52 °c/06 mmHg), density (0813 g/mL at 25 °C), and solubility (miscible with organic solvents) can influence its behavior in chemical reactions .
Result of Action
The primary result of this compound’s action is the formation of β-alkynylated nitroalkanes . These compounds are valuable in the field of organic chemistry for the synthesis of various complex molecules.
生化分析
Biochemical Properties
(Triisopropylsilyl)acetylene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. For instance, it is used in the Sonogashira coupling reaction, where it interacts with palladium and copper catalysts to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides . This interaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate in catalytic reactions, where it binds to metal catalysts such as palladium and copper. These interactions facilitate the formation of carbon-carbon bonds, which are essential for the synthesis of complex organic molecules . Additionally, this compound may influence enzyme activity by acting as an inhibitor or activator, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or strong acidic or basic environments . Long-term effects on cellular function have not been extensively studied, but it is important to consider the potential for degradation products to influence experimental outcomes.
准备方法
Synthetic Routes and Reaction Conditions: (Triisopropylsilyl)acetylene can be synthesized through the reaction of triisopropylsilyl chloride with acetylene gas in the presence of a base such as sodium amide. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: (Triisopropylsilyl)acetylene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Sonogashira coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst.
Addition Reactions: It can add to unsaturated carbonyl compounds in the presence of a cobalt or rhodium catalyst, leading to the formation of β-alkynylated nitroalkanes.
Cycloaddition Reactions: It can undergo cycloaddition reactions to form cyclic compounds.
Common Reagents and Conditions:
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and a base such as triethylamine.
Asymmetric Addition: Cobalt or rhodium catalyst, chiral ligands, and unsaturated carbonyl compounds.
Major Products:
Sonogashira Coupling: Formation of substituted alkynes.
Asymmetric Addition: Formation of β-alkynylated nitroalkanes.
科学研究应用
(Triisopropylsilyl)acetylene is used extensively in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
相似化合物的比较
(Triisopropylsilyl)acetylene is often compared with other silyl-protected alkynes such as:
Trimethylsilylacetylene: Offers less steric hindrance but lower stability compared to this compound.
Triethylsilylacetylene: Provides a balance between steric hindrance and stability.
Tert-Butyldimethylsilylacetylene: Known for its high stability but larger steric bulk.
The uniqueness of this compound lies in its optimal balance of stability and reactivity, making it a preferred choice for many synthetic applications.
属性
IUPAC Name |
ethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,9-11H,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGWPHUWNWRTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370445 | |
| Record name | (Triisopropylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89343-06-6 | |
| Record name | (Triisopropylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Triisopropylsilyl)acetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethynyltris(1-methylethyl)silane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWX24P8A9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225953.png)
![3-Bicyclo[2.2.1]hept-2-yl-benzene-1,2-diol](/img/structure/B1225954.png)
![1-(4-Chlorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1225955.png)
![N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1225960.png)

![N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1225963.png)
![1-(7-Methyloctyl)-3-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B1225964.png)




![methyl (13S,15S,17S)-13-[(1'R,5R,9'R,12'R,19'S)-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1225973.png)

